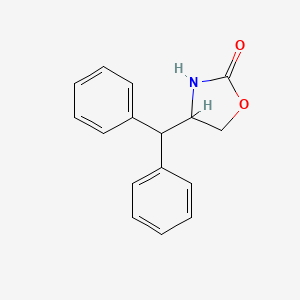

4-(Diphenylmethyl)-1,3-oxazolidin-2-one

Description

Historical Context and Evolution of Chiral Auxiliaries

The concept of using a temporary chiral handle to direct the stereochemical course of a reaction was pioneered in the mid-20th century. However, it was the work of E.J. Corey and Barry Trost in the 1970s and early 1980s that truly solidified the role of chiral auxiliaries in mainstream organic synthesis. illinoisstate.edu Corey's use of chiral 8-phenylmenthol and Trost's application of chiral mandelic acid demonstrated the power of this approach. illinoisstate.edu These early examples paved the way for the development of a vast arsenal (B13267) of chiral auxiliaries, each with its unique structural features and applications. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high levels of stereoselectivity in a variety of reactions, and readily removable under mild conditions without affecting the newly formed chiral center. google.com

Foundational Role of Oxazolidinone Derivatives in Stereoselective Transformations

Within the diverse family of chiral auxiliaries, oxazolidinone derivatives, particularly those popularized by David A. Evans, have gained widespread prominence. nih.govthieme-connect.de These auxiliaries are prized for their ability to confer a high degree of facial selectivity in a multitude of carbon-carbon bond-forming reactions. thieme-connect.deresearchgate.net The rigid heterocyclic structure of the oxazolidinone ring, coupled with the steric influence of the substituent at the 4-position, effectively shields one face of the enolate derived from an N-acylated auxiliary, thereby directing the approach of electrophiles to the opposite face.

This predictable stereocontrol has made oxazolidinone auxiliaries workhorses in asymmetric synthesis, with notable applications in:

Asymmetric Aldol (B89426) Reactions: The aldol reaction is a cornerstone of carbon-carbon bond formation. Oxazolidinone auxiliaries have been instrumental in controlling the stereochemical outcome of this reaction, allowing for the synthesis of syn- and anti-aldol products with high diastereoselectivity. illinoisstate.edu The formation of a six-membered, chair-like transition state, often involving a boron or titanium enolate, is key to this high degree of stereocontrol.

Asymmetric Alkylation: The alkylation of enolates derived from N-acyl oxazolidinones provides a reliable method for the synthesis of α-substituted carboxylic acid derivatives in high enantiomeric purity. nih.gov

Asymmetric Conjugate Additions: Oxazolidinone auxiliaries have also been successfully employed in conjugate addition reactions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl systems.

Asymmetric Diels-Alder Reactions: The facial shielding provided by the oxazolidinone auxiliary can also be exploited to control the stereochemistry of [4+2] cycloaddition reactions.

The widespread adoption of these auxiliaries is a testament to their reliability and the predictable nature of the stereochemical outcomes they produce. researchgate.net

Significance of 4-(Diphenylmethyl)-1,3-oxazolidin-2-one within the Chiral Auxiliary Landscape

The substituent at the 4-position of the oxazolidinone ring plays a crucial role in dictating the degree of stereoselectivity. Common examples include isopropyl, benzyl (B1604629), and phenyl groups. The 4-(diphenylmethyl) substituent, with its two phenyl rings, represents a sterically demanding group that can be expected to provide an even higher degree of facial shielding. This enhanced steric hindrance can be particularly advantageous in reactions where other, smaller auxiliaries may offer insufficient stereocontrol.

While extensive data for this compound is not as prevalent in the literature as for its less sterically hindered counterparts, its significance lies in its potential to push the boundaries of stereoselectivity. The bulky diphenylmethyl group can be hypothesized to offer superior performance in challenging transformations, potentially leading to higher diastereomeric excesses and allowing for the use of a wider range of substrates.

The following table provides a representative overview of the high levels of diastereoselectivity that are characteristic of Evans-type oxazolidinone auxiliaries in key asymmetric transformations. It is anticipated that this compound would exhibit similarly high, if not superior, levels of stereocontrol.

| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |

| Aldol Addition | Aldehyde | >99:1 |

| Alkylation | Alkyl Halide | >98:2 |

| Conjugate Addition | α,β-Unsaturated Ester | >95:5 |

This table presents typical data for high-performing Evans-type oxazolidinone auxiliaries and is intended to be illustrative of the expected performance of this compound.

The development and application of increasingly sophisticated chiral auxiliaries like this compound continue to be a vibrant area of research, enabling the synthesis of complex, enantiomerically pure molecules that are vital to medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-benzhydryl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCTJMBYZNEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Diphenylmethyl 1,3 Oxazolidin 2 One and Its Precursors

Retrosynthetic Analysis and Key Building Blocks

A retrosynthetic analysis of 4-(diphenylmethyl)-1,3-oxazolidin-2-one reveals that the most logical disconnection is across the carbamate (B1207046) functionality. This bond cleavage points to a key precursor: the β-amino alcohol, (S)-2-amino-3,3-diphenyl-1-propanol. This precursor contains the necessary carbon skeleton and the required amino and hydroxyl groups in a 1,2-relationship, primed for cyclization to form the five-membered heterocyclic ring.

The synthesis of (S)-2-amino-3,3-diphenyl-1-propanol itself can be envisioned through several pathways. A common approach involves the reduction of a corresponding α-amino acid or its derivative. For instance, the synthesis can start from diphenylacetaldehyde, which can be converted to the corresponding amino alcohol through various synthetic transformations.

Direct Synthesis Approaches to the Oxazolidinone Ring System

The direct formation of the 1,3-oxazolidin-2-one ring from suitable precursors is a widely employed strategy. The most common methods involve the cyclization of β-amino alcohols, reactions involving epoxides, and stereoselective approaches to control the chirality of the resulting molecule.

Cyclization of β-Amino Alcohols

The cyclization of β-amino alcohols, such as 2-amino-3,3-diphenyl-1-propanol, is a cornerstone in the synthesis of this compound. This transformation is typically achieved by reacting the amino alcohol with a carbonylating agent that provides the C2 carbonyl group of the oxazolidinone ring. The efficiency of this process is often influenced by the nature of the carbonyl source and the reaction conditions. The preferential formation of the five-membered oxazolidinone ring system is generally favored due to the stability of the resulting structure.

A variety of carbonylating agents can be employed for the cyclization of β-amino alcohols. Diethyl carbonate is a commonly used, relatively safe, and environmentally friendly reagent for this purpose. The reaction typically requires elevated temperatures and sometimes the presence of a base to facilitate the cyclization.

Due to the high toxicity of phosgene (B1210022), several alternatives have been developed and are widely used in organic synthesis. These include diphosgene and triphosgene (B27547), which are solid and easier to handle. Another effective and milder alternative is N,N'-carbonyldiimidazole (CDI). CDI activates the amino alcohol to form an intermediate that readily undergoes intramolecular cyclization to the oxazolidinone. These phosgene substitutes offer a safer and often more convenient route to the desired product.

Below is a table summarizing various carbonylation-based methods for the synthesis of oxazolidin-2-ones from β-amino alcohols.

| Carbonylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl Carbonate | Sodium Methoxide | Methanol | Reflux | Good | |

| Triphosgene | Triethylamine | Dichloromethane | 0 to rt | High | nih.gov |

| N,N'-Carbonyldiimidazole | - | Tetrahydrofuran (B95107) | rt to Reflux | High | nih.govresearchgate.netorganic-chemistry.org |

Note: The yields and conditions can vary depending on the specific β-amino alcohol substrate.

Palladium-catalyzed oxidative carbonylation represents a powerful and efficient method for the synthesis of oxazolidin-2-ones from β-amino alcohols. researchgate.netwikipedia.org This reaction utilizes carbon monoxide as the carbonyl source in the presence of a palladium catalyst and an oxidant. The catalytic system often consists of a palladium salt, such as palladium(II) iodide, and a co-catalyst. researchgate.net This method is attractive due to its high efficiency and atom economy. The reaction proceeds under relatively mild conditions and has been successfully applied to a variety of β-amino alcohols. researchgate.net

| Palladium Catalyst | Co-catalyst/Oxidant | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| PdI2 | KI / Air | DME | 100 | 20 | High |

| Pd(OAc)2 | Benzoquinone | Acetic Acid | 100 | CO | Moderate to Good |

Note: The specific conditions and yields are substrate-dependent.

Cyclization via Epoxides and Amines

An alternative route to the oxazolidinone core involves the reaction of epoxides with amines or isocyanates. nih.govresearchgate.net For the synthesis of this compound, a suitable epoxide precursor would be one bearing a diphenylmethyl group. The reaction of such an epoxide with an amine, followed by cyclization with a carbonylating agent, can yield the desired product. Alternatively, the direct cycloaddition of an epoxide with an isocyanate can also form the oxazolidinone ring. This approach offers a convergent strategy for assembling the target molecule.

Stereoselective Formation of the 1,3-Oxazolidin-2-one Core

The control of stereochemistry is crucial in the synthesis of chiral molecules like this compound, especially when a specific enantiomer is desired. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Starting from an enantiomerically pure β-amino alcohol, such as (S)-2-amino-3,3-diphenyl-1-propanol, the cyclization reaction can proceed with retention of configuration at the C4 position, leading to the corresponding enantiomerically pure oxazolidinone. Asymmetric synthesis of the β-amino alcohol precursor is therefore a key step in obtaining the final product in a stereochemically defined form. This can be accomplished through methods like asymmetric reduction of α-amino ketones or asymmetric aminohydroxylation of alkenes. The use of chiral catalysts in the cyclization step itself can also induce enantioselectivity, providing a direct route to chiral oxazolidinones from achiral precursors.

Derivatization Strategies for the Diphenylmethyl Moiety

The diphenylmethyl moiety, also known as the benzhydryl group, offers several sites for chemical modification. These derivatizations can be broadly categorized into reactions at the benzylic carbon and substitutions on the aromatic rings. Such modifications are crucial for tuning the steric and electronic properties of the molecule for applications in asymmetric synthesis.

Functionalization of the Benzylic Carbon:

The hydrogen atom on the carbon connecting the two phenyl rings is mildly acidic (pKa ≈ 32.2) and can be deprotonated using a strong base, such as sodium amide, to form a resonance-stabilized carbanion. wikipedia.org This nucleophilic center can then react with various electrophiles, primarily alkyl halides, to form new carbon-carbon bonds. wikipedia.org This strategy allows for the introduction of diverse alkyl chains at the benzylic position. nih.gov

Another key reaction is the oxidation of the methylene (B1212753) bridge. Using strong oxidizing agents like chromic acid, the diphenylmethyl group can be converted into a benzophenone (B1666685) carbonyl group. scribd.comslideshare.net

Functionalization of the Phenyl Rings:

The two phenyl rings of the diphenylmethyl group are susceptible to electrophilic aromatic substitution. Reactions such as nitration and halogenation can introduce functional groups onto the aromatic core. scribd.comfirsthope.co.in

Nitration: Using a mixture of nitric acid and sulfuric acid, nitro groups can be introduced onto the phenyl rings. firsthope.co.inyoutube.com Studies on diphenylmethane (B89790) show that substitution occurs predominantly at the para-positions (4 and 4') of the rings due to the activating nature of the alkyl substituent. slideshare.netrsc.org

Halogenation: Bromination, typically using bromine in the presence of a Lewis acid catalyst, also results in substitution at the para-positions of the phenyl rings. youtube.com

These derivatization strategies provide a pathway to a variety of analogs of this compound, expanding its utility as a chiral building block.

| Reaction Type | Reagents | Position of Derivatization | Product Type | Reference |

|---|---|---|---|---|

| Alkylation | 1) Strong Base (e.g., NaNH₂) 2) Alkyl Halide (R-X) | Benzylic Carbon | C-alkylated diphenylmethyl group | wikipedia.org |

| Nitration | HNO₃ / H₂SO₄ | Phenyl Rings (para-positions) | Nitro-substituted phenyl rings | slideshare.netfirsthope.co.inyoutube.com |

| Halogenation (Bromination) | Br₂ / FeBr₃ | Phenyl Rings (para-positions) | Bromo-substituted phenyl rings | youtube.com |

| Oxidation | Strong Oxidizing Agent (e.g., K₂Cr₂O₇ / H₂SO₄) | Benzylic Carbon | Benzophenone moiety | scribd.com |

Practical Considerations and Scale-Up Methodologies

The large-scale synthesis of chiral oxazolidinones like this compound requires careful consideration of precursor synthesis, cyclization methods, reaction conditions, and purification to ensure efficiency, safety, and cost-effectiveness. numberanalytics.comresearchgate.net

Precursor Synthesis:

The key precursor for this compound is the chiral amino alcohol, (S)-2-amino-1,1-diphenylethanol (or its R-enantiomer). The synthesis of this precursor is a critical first step. It can be prepared through methods such as the asymmetric reduction of the corresponding α-amino ketone. nih.gov The availability and cost of the chiral starting materials are primary considerations for scale-up.

Cyclization to Oxazolidinone:

The formation of the oxazolidinone ring from the amino alcohol precursor is a pivotal step. Several reagents can be used for this cyclization, each with its own advantages and disadvantages for large-scale production. nih.gov

Phosgene and its Derivatives: While effective, the high toxicity of phosgene makes it less suitable for large-scale industrial synthesis without specialized handling facilities. Diphosgene or triphosgene are often used as safer alternatives.

Carbonates: Reagents like diethyl carbonate or dimethyl carbonate are less hazardous alternatives. The reaction often requires elevated temperatures and can be catalyzed by a base.

N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent for cyclization, often used in process development for pharmaceutical intermediates due to its high reactivity and the benign nature of its byproducts. acs.org

Process Optimization and Scale-Up:

Transitioning from laboratory-scale synthesis to industrial production involves several optimization strategies. nih.govresearchgate.net

Reaction Conditions: Optimizing parameters such as temperature, solvent, and reaction time is crucial. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of oxazolidinone auxiliaries, which can be advantageous for increasing throughput. nih.gov

Catalysis: The use of efficient catalysts can improve yields and reaction rates. For related syntheses, both metal-based and organocatalysts have been successfully employed to promote the formation of the oxazolidinone ring. nih.govresearchgate.net

Purification: Crystallization is the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a robust crystallization process is key to obtaining the final product with high chemical and enantiomeric purity. acs.org

Cost and Availability of Reagents: The economic viability of a large-scale process depends heavily on the cost of starting materials, reagents, and solvents. numberanalytics.com Choosing readily available and less expensive materials is a critical factor. For instance, the general two-step sequence involving the reduction of an amino acid followed by cyclization is a common and often cost-effective route. nih.gov

| Factor | Consideration | Examples / Notes | Reference |

|---|---|---|---|

| Precursor Synthesis | Efficient and stereoselective synthesis of (S)-2-amino-1,1-diphenylethanol. | Asymmetric reduction of α-amino ketones. | nih.gov |

| Cyclization Reagent | Safety, cost, and efficiency. | CDI (mild, efficient), Diethyl Carbonate (less hazardous), Phosgene derivatives (highly reactive but toxic). | nih.govacs.org |

| Reaction Conditions | Optimization of time, temperature, and solvent for high yield and purity. | Conventional heating vs. Microwave irradiation (can significantly reduce reaction time). | nih.gov |

| Purification | Scalable and efficient method to achieve high purity. | Crystallization is preferred over chromatography for large-scale production. | acs.org |

| Cost-Effectiveness | Overall process economics. | Based on cost of starting materials (e.g., amino acids), reagents, and energy consumption. | numberanalytics.comresearchgate.net |

Advanced Applications of 4 Diphenylmethyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary

Diastereoselective Carbon-Carbon Bond Forming Reactions

The primary utility of chiral oxazolidinones lies in their ability to direct the formation of new carbon-carbon bonds with a high degree of stereocontrol. By acylating the nitrogen atom of the auxiliary, a chiral N-acyl imide is formed. This substrate can then be used in a range of diastereoselective reactions. nih.govrsc.org

Asymmetric Aldol (B89426) Reactions

Asymmetric aldol reactions using N-acyl oxazolidinones are a cornerstone of modern organic synthesis, allowing for the construction of β-hydroxy carbonyl units with two contiguous stereocenters. wikipedia.orgrsc.org The process typically begins with the deprotonation of the N-acyl derivative to form a stereodefined (Z)-enolate, a process favored by the steric properties of the auxiliary. researchgate.net This enolate is often chelated to a Lewis acid, such as a boron or titanium species, creating a rigid, six-membered ring transition state. organic-chemistry.org

The bulky diphenylmethyl substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate. Consequently, the incoming aldehyde electrophile is forced to approach from the less sterically hindered face. organic-chemistry.org This facial bias results in a highly diastereoselective reaction. When using boron enolates, the reaction typically proceeds through a Zimmerman-Traxler-type transition state to yield the syn-aldol adduct with excellent selectivity. researchgate.net More recently, methods using catalytic amounts of magnesium salts have been developed to favor the formation of anti-aldol products, further extending the versatility of this methodology. researchgate.net

Table 1: Diastereoselective Aldol Reactions using Chiral Oxazolidinone Auxiliaries

| N-Acyl Group | Aldehyde | Conditions | Yield | Diastereomeric Ratio (d.r.) | Product Type |

| Propionyl | Isobutyraldehyde | 1. Bu₂BOTf, DIPEA2. Aldehyde, -78 °C | 85% | >99:1 | syn |

| Propionyl | Benzaldehyde | 1. MgCl₂, Et₃N, TMSCl2. Aldehyde, 25 °C | 81% | 32:1 | anti |

| Acetyl | Benzaldehyde | 1. TiCl₄, DIPEA2. Aldehyde, -78 °C | 85% | 3:1 (syn:anti) | syn/anti mixture |

Data is representative of Evans-type auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives) which operate under the same mechanistic principles. The highly hindered 4-diphenylmethyl group is expected to yield similar or enhanced selectivity.

Stereoselective Alkylation Processes

The stereoselective alkylation of chiral N-acyl oxazolidinones is a reliable method for synthesizing α-substituted carboxylic acid derivatives in high enantiomeric purity. researchgate.netmdpi.com The methodology is similar to the aldol reaction, wherein deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS) generates a rigid (Z)-enolate. nih.govscienceinfo.com

The metal cation chelates to the carbonyl oxygen of the acyl group and the ring oxygen of the auxiliary, fixing the conformation of the molecule. The large diphenylmethyl group at C4 sterically hinders the si-face of the enolate, forcing the electrophile (typically an activated alkyl halide) to approach from the exposed re-face. scienceinfo.com This predictable facial selectivity leads to the formation of a single major diastereomer. Following the alkylation, the chiral auxiliary can be hydrolyzed under mild conditions to yield the desired chiral carboxylic acid, with the auxiliary being recovered for reuse. scienceinfo.com

Table 2: Stereoselective Alkylation of N-Acyl Oxazolidinone Auxiliaries

| N-Acyl Group | Electrophile | Base / Conditions | Yield | Diastereomeric Ratio (d.r.) |

| Propionyl | Allyl Iodide | NaHMDS, THF, -78 °C | 91% (of major diastereomer) | 98:2 |

| Propionyl | Benzyl (B1604629) Bromide | LDA, THF, -78 °C | 94% | >99:1 |

| Acetyl | Methyl Iodide | LDA, THF, -78 °C | 85-95% | 99:1 |

Data is based on the highly analogous 4-benzyl-2-oxazolidinone auxiliary. The increased steric bulk of the diphenylmethyl group is expected to provide at least equivalent, if not superior, levels of diastereoselectivity.

Diels-Alder Cycloadditions

In asymmetric Diels-Alder reactions, N-α,β-unsaturated acyl oxazolidinones serve as highly effective chiral dienophiles. nih.gov The stereochemical outcome of the [4+2] cycloaddition is controlled by the coordination of a Lewis acid to the N-acyl unit. The Lewis acid, such as diethylaluminum chloride (Et₂AlCl), acts as a bidentate chelating agent, binding to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen.

This chelation locks the N-acyl oxazolidinone into a planar, s-trans conformation relative to the double bond. In this rigid conformation, the diphenylmethyl group effectively shields one face of the dienophile. As a result, the incoming diene (e.g., cyclopentadiene) can only approach from the opposite, unhindered face, leading to high diastereoselectivity in the resulting cycloadduct. This strategy typically favors the formation of the endo product.

Table 3: Asymmetric Diels-Alder Reaction with an N-Acryloyl Oxazolidinone

| Diene | Dienophile Auxiliary | Lewis Acid | Yield | Endo:Exo Ratio | Diastereomeric Ratio (d.r.) |

| Cyclopentadiene | (S)-4-Benzyl-N-acryloyl | Et₂AlCl | 85-95% | >100:1 | >100:1 |

| 1,3-Butadiene | (S)-4-Benzyl-N-crotonoyl | Et₂AlCl | 89% | 96:4 | 95:5 |

Data is representative of reactions using the 4-benzyl oxazolidinone auxiliary. The principle of Lewis acid-chelation and steric shielding by the C4 substituent directly applies to the 4-diphenylmethyl derivative.

Radical Additions and Cyclizations

Chiral oxazolidinone auxiliaries can also exert powerful stereocontrol in carbon-carbon bond-forming reactions that proceed through radical intermediates. In a Lewis acid-mediated Giese reaction (intermolecular radical conjugate addition), an alkyl radical adds to an N-α,β-unsaturated acyl oxazolidinone. mdpi.com The presence of a strong Lewis acid, such as ytterbium triflate (Yb(OTf)₃), is crucial. It chelates to the chiral substrate, enforcing a planar conformation and lowering the energy of the LUMO of the Michael acceptor.

This coordination, combined with the steric hindrance from the C4 substituent, biases the trajectory of the incoming radical. Research has shown that using the 4-diphenylmethyl-1,3-oxazolidin-2-one auxiliary in the presence of Yb(OTf)₃ can lead to exceptionally high diastereoselectivity in the addition of nucleophilic carbon radicals. mdpi.com Similarly, in intramolecular radical cyclizations, the auxiliary can effectively control the stereochemistry of the newly formed ring junctions. nih.gov

Table 4: Lewis Acid-Mediated Asymmetric Radical Addition

| Auxiliary Substituent | Radical Precursor | Lewis Acid | Yield | Diastereomeric Ratio (d.r.) |

| Diphenylmethyl | tert-Butyl Iodide | Yb(OTf)₃ | 94% | 46:1 |

| Isopropyl | iso-Propyl Iodide | MgI₂ | 85% | 20:1 |

Data for the diphenylmethyl entry is from a specific study on radical conjugate additions to N-enoyloxazolidinones. mdpi.com

Asymmetric Heteroatom Functionalization

Beyond C-C bond formation, the 4-(diphenylmethyl)-1,3-oxazolidin-2-one auxiliary can direct the stereoselective introduction of heteroatoms.

Stereoselective Epoxidation Reactions

The epoxidation of an α,β-unsaturated double bond on an N-enoyl oxazolidinone can be controlled by the chiral auxiliary. In this reaction, an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), delivers an oxygen atom to the double bond. The conformation of the N-enoyl substrate is influenced by the bulky diphenylmethyl group, which sterically blocks one face of the alkene. wikipedia.org

As the epoxidizing agent approaches, it is directed to the less hindered face, resulting in the formation of the epoxide with high diastereoselectivity. While direct examples for the 4-diphenylmethyl derivative are not extensively documented in foundational literature, the principle is well-established for a wide range of transformations using Evans auxiliaries. The robust stereocontrol is independent of the specific reaction mechanism, relying instead on the powerful steric directing effect of the C4 substituent.

Table 5: Representative Diastereoselective Epoxidation

| Auxiliary Substituent | N-Enoyl Group | Oxidant | Expected Diastereoselectivity |

| Diphenylmethyl | Crotonoyl | m-CPBA | High (>95:5 d.r.) |

| Isopropyl | Cinnamoyl | Dimethyldioxirane (DMDO) | High (>95:5 d.r.) |

Table data is based on the established principles of steric control exerted by Evans-type auxiliaries in mechanistically distinct transformations.

Other Stereocontrolled Heteroatom Transformations

The N-acyl derivatives of this compound serve as versatile precursors for the stereoselective introduction of heteroatoms. The rigid conformation of the acylated auxiliary, coupled with the steric hindrance of the diphenylmethyl group, allows for excellent facial discrimination of the corresponding enolates. This has been exploited in various heteroatom functionalization reactions. orgsyn.org

Asymmetric Hydroxylation: The enantioselective synthesis of α-hydroxy carboxylic acids can be achieved through the asymmetric hydroxylation of N-acyl oxazolidinone enolates. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general methodology using similar Evans auxiliaries involves the reaction of the corresponding sodium or lithium enolate with an electrophilic oxygen source, such as the Davis oxaziridine (B8769555) or molybdenum peroxide reagents (MoOPH). The bulky auxiliary effectively shields one face of the enolate, leading to preferential hydroxylation from the less hindered side, affording the α-hydroxy product with high diastereoselectivity.

Asymmetric Amination: The synthesis of chiral α-amino acids is a cornerstone of organic synthesis. N-acyl derivatives of this compound can be utilized in asymmetric amination reactions. This transformation is typically achieved by the reaction of the enolate with an electrophilic nitrogen source, such as a diazo compound or an azodicarboxylate. For instance, the enolates of N-acyl oxazolidinones have been successfully reacted with azodicarboxylates to produce protected α-amino acid precursors with excellent stereocontrol. orgsyn.org

Asymmetric Halogenation: The stereoselective introduction of a halogen atom at the α-position of a carbonyl group can be accomplished using N-acyl oxazolidinone auxiliaries. The enolate is treated with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The diastereoselectivity of this process is generally high, dictated by the steric bias imposed by the chiral auxiliary. orgsyn.org

A summary of representative stereocontrolled heteroatom transformations using Evans-type oxazolidinone auxiliaries is presented below.

| Transformation | Reagent(s) | Product Type | Diastereoselectivity (d.r.) |

| Hydroxylation | 1. NaHMDS, THF, -78 °C; 2. (+)-Camphorsulfonyloxaziridine | α-Hydroxy ester derivative | >95:5 |

| Amination | 1. LiHMDS, THF, -78 °C; 2. Di-tert-butyl azodicarboxylate | α-Amino acid derivative | up to 99:1 |

| Halogenation | 1. NaHMDS, THF, -78 °C; 2. N-Bromosuccinimide (NBS) | α-Bromo ester derivative | >94:6 |

This table presents typical results for Evans-type oxazolidinone auxiliaries. Specific data for the 4-(diphenylmethyl) derivative may vary.

Auxiliary-Mediated Asymmetric Transformations in Complex Molecule Synthesis

The reliability and high stereocontrol offered by this compound have made it a valuable tool in the total synthesis of complex, biologically active natural products. Its ability to direct the formation of multiple stereocenters with high fidelity is a key advantage in lengthy synthetic sequences.

Synthesis of the Cyclohexenone Segment of (+)-Scyphostatin: Scyphostatin is a potent inhibitor of neutral sphingomyelinase, an enzyme implicated in various signaling pathways. A key fragment in the total synthesis of (+)-Scyphostatin is a highly functionalized cyclohexenone ring bearing a quaternary stereocenter. The synthesis of this fragment has been achieved enantioselectively, where a crucial step involves the use of a chiral oxazolidinone auxiliary to establish the correct stereochemistry. acs.org Although the exact oxazolidinone used in this specific published route was a D-serinal derivative, the strategy highlights the utility of such auxiliaries in constructing complex stereochemical arrays. acs.org

Synthesis of the C2-Symmetric Amine Core: In a notable application, (R)-4-(diphenylmethyl)-1,3-oxazolidin-2-one was employed in the asymmetric synthesis of a C2-symmetric amine, a valuable building block for various ligands and catalysts. The synthesis involved the diastereoselective addition of an organometallic reagent to a chiral imine derived from the auxiliary, demonstrating excellent stereocontrol in the formation of the new stereocenter.

Synthesis of (-)-Cytoxazone: The natural product (-)-cytoxazone is known for its interesting biological properties. An efficient synthesis of this molecule has been developed utilizing an asymmetric aldol reaction followed by a Curtius rearrangement. acs.orgnih.gov In this sequence, a chiral oxazolidinone auxiliary attached to an acetate (B1210297) unit is enolized and reacted with an aldehyde to set a key stereocenter. The resulting aldol adduct is then converted to the target oxazolidin-2-one core of cytoxazone. acs.orgnih.gov While various oxazolidinones can be used, the principle relies on the high diastereoselectivity of the initial aldol reaction, a hallmark of Evans auxiliaries. acs.orgnih.gov

| Complex Molecule Fragment | Key Reaction | Auxiliary | Diastereomeric Ratio (d.r.) |

| (-)-Cytoxazone Precursor | Asymmetric Aldol Addition | (S)-4-isopropyl-2-thioxothiazolidine-3-yl | 3:1 |

| Dihydropinidine Precursor | Addition to Chiral 1,3-Oxazolidine | (R)-Phenylglycinol derived | >95:5 |

This table showcases examples of complex molecule synthesis using chiral auxiliaries, illustrating the types of transformations where this compound would be applicable.

Electrochemical Applications in Asymmetric Synthesis

The integration of electrochemical methods into asymmetric synthesis offers a green and efficient alternative to traditional chemical redox reactions. researchgate.net Chiral auxiliaries can, in principle, be used to induce stereoselectivity in electrochemical reactions. The auxiliary can be attached to the substrate, and the electrochemical transformation of the substrate-auxiliary adduct can proceed diastereoselectively.

Currently, there is a lack of specific, documented examples of This compound being directly employed in an electrochemical asymmetric transformation in the published literature. Research in asymmetric electrosynthesis has often focused on the use of chiral catalysts, chiral supporting electrolytes, or the electrochemical synthesis of the chiral auxiliaries themselves. acs.orgnih.gov For instance, methods have been developed for the electrochemical N-acylation of chiral oxazolidin-2-ones, which is a preparatory step rather than a stereoselective electrochemical reaction of an N-acyl derivative. researchgate.net

However, the potential for using N-acyl derivatives of this compound in electrochemical reactions exists. For example, the reductive coupling or alkylation of an N-enoyl or N-acyl oxazolidinone could theoretically be achieved electrochemically. The success of such a reaction would depend on the electrochemical stability of the auxiliary and its ability to control the stereochemistry of the electron transfer and bond-forming steps at the electrode surface. The field of asymmetric electrochemistry is expanding, and future work may explore the use of robust auxiliaries like this compound to control stereochemical outcomes.

Mechanistic Investigations of Oxazolidinone Auxiliary Transformations

Elucidation of Reaction Pathways in Diastereoselective Processes

The primary function of a chiral auxiliary is to control the stereochemical outcome of a reaction on a prochiral substrate. sigmaaldrich.com In the case of N-acyl oxazolidinones, such as those derived from 4-(Diphenylmethyl)-1,3-oxazolidin-2-one, the bulky substituent at the C4 position plays a crucial role in directing the approach of incoming electrophiles.

Upon deprotonation, N-acyl oxazolidinones predominantly form (Z)-enolates. This stereference is attributed to the minimization of A(1,3) strain, which destabilizes the transition state leading to the (E)-enolate. chempedia.info The resulting (Z)-enolate often adopts a rigid, chelated conformation with the metal counter-ion (e.g., Li⁺, Na⁺, TiCl₃). chempedia.infowilliams.edu This chelation involves the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a well-defined, rigid structure. chempedia.infoacs.org

This rigid conformation presents two diastereotopic faces to an approaching electrophile. The bulky diphenylmethyl group effectively blocks one face, forcing the electrophile to approach from the less sterically hindered side. williams.edu For instance, in asymmetric alkylation reactions, the electrophile adds to the enolate face opposite the C4 substituent, leading to high diastereoselectivity. rsc.orgwilliams.edu Similarly, in aldol (B89426) reactions, the transition state is often a chair-like, six-membered ring involving the chelated (Z)-enolate and the aldehyde. The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions to minimize steric clashes, dictating the stereochemistry of the two newly formed chiral centers. acs.orgyoutube.com The predictable nature of this stereochemical control has made these auxiliaries invaluable in the total synthesis of complex natural products. rsc.org

Mechanistic Analysis of Chiral Auxiliary Cleavage

After the desired stereocenter has been created, the chiral auxiliary must be removed, ideally without affecting the newly formed stereochemistry. publish.csiro.au The cleavage of the N-acyl bond is a critical step, and its mechanism, particularly the regioselectivity of nucleophilic attack, has been a subject of significant investigation. publish.csiro.auuq.edu.auresearchgate.net

An N-acyl oxazolidinone presents two electrophilic carbonyl centers for nucleophilic attack: the exocyclic (acyl) carbonyl and the endocyclic (auxiliary) carbonyl. publish.csiro.aulibretexts.orgnih.gov The desired reaction is the cleavage of the exocyclic amide bond to release the chiral product and recover the auxiliary. However, attack at the endocyclic carbonyl leads to the destruction of the auxiliary ring. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net

Computational studies, specifically Density Functional Theory (DFT), have shown that for a range of nucleophiles, including hydroxide (B78521) (OH⁻), hydroperoxide (OOH⁻), benzyl (B1604629) peroxide (BnO⁻), and benzyl thioperoxide (BnS⁻), the initial attack is kinetically favored at the less sterically hindered endocyclic carbonyl group. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net This counterintuitive finding suggests that the ultimate regioselectivity of the cleavage is not determined by the initial site of attack. publish.csiro.au

The choice of nucleophile is critical for achieving selective cleavage of the exocyclic acyl group. Lithium hydroperoxide (LiOOH), generated from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is widely used for this purpose because it cleanly provides the desired carboxylic acid without epimerization of the α-stereocenter. publish.csiro.auacs.org In contrast, using LiOH alone often leads to the undesired endocyclic cleavage and destruction of the auxiliary. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net

For many years, the reason for this difference in selectivity was not fully understood. It was initially proposed that the regioselectivity of hydroxide-mediated hydrolysis was governed by the relative rates of formation of the two possible tetrahedral intermediates, while the selectivity of hydroperoxide cleavage was determined by their relative rates of breakdown. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net

Recent DFT studies have provided a more detailed explanation. The key determinant of the reaction outcome is the stability of the tetrahedral intermediate formed after the initial, kinetically favored attack at the endocyclic carbonyl. publish.csiro.auuq.edu.auresearchgate.net

With LiOH: The tetrahedral intermediate formed from hydroxide attack at the endocyclic carbonyl has a relatively low barrier for decomposition. The reaction proceeds rapidly through this pathway, leading to C–N bond cleavage within the ring and its subsequent opening. publish.csiro.auresearchgate.net

With LiOOH: The corresponding tetrahedral intermediate formed from hydroperoxide attack is significantly more stable, with a large decomposition barrier. This high barrier effectively halts the endocyclic cleavage pathway. The initial attack becomes reversible, and the reaction is diverted to the alternative, thermodynamically favored pathway: attack at the exocyclic carbonyl. This leads to the desired cleavage of the N-acyl bond, releasing the chiral product and preserving the auxiliary. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net The same principle applies to other "soft" nucleophiles like LiOBn and LiSBn. publish.csiro.auuq.edu.auresearchgate.net

The concept of tetrahedral intermediates is central to understanding the cleavage mechanism. nih.gov When a nucleophile attacks a carbonyl group, a tetrahedral intermediate is formed. The fate of this intermediate—whether it collapses back to the starting materials or proceeds to products—depends on the relative energy barriers of the subsequent steps.

In the cleavage of N-acyl oxazolidinones, the reaction pathway is dictated by the decomposition barriers of the competing tetrahedral intermediates. publish.csiro.auresearchgate.net

| Nucleophile | Favored Kinetic Attack Site | Decomposition Barrier of Endocyclic Intermediate | Observed Outcome |

| LiOH | Endocyclic Carbonyl | Low | Endocyclic Cleavage |

| LiOOH | Endocyclic Carbonyl | High | Exocyclic Cleavage |

| LiOBn | Endocyclic Carbonyl | High | Exocyclic Cleavage |

| LiSBn | Endocyclic Carbonyl | High | Exocyclic Cleavage |

| This table summarizes the findings from DFT computations on the cleavage of N-acyl oxazolidinones. publish.csiro.aupublish.csiro.auuq.edu.auresearchgate.net |

The high decomposition barrier for the endocyclic intermediate with LiOOH allows the reaction to proceed under thermodynamic control, favoring the desired exocyclic cleavage. For LiOH, the low decomposition barrier means the reaction is under kinetic control, leading to the undesired endocyclic cleavage product. publish.csiro.au

Computational Chemistry in Mechanistic Elucidation (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving oxazolidinone auxiliaries. publish.csiro.aupublish.csiro.auresearchgate.netnih.gov These methods allow for the detailed examination of reaction pathways, the characterization of transient species like transition states and intermediates, and the calculation of energy profiles that govern reaction rates and selectivities. nih.govacs.org

DFT calculations are used to map the potential energy surface of a reaction. This involves locating the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. acs.org The calculated free energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. publish.csiro.au

For the cleavage of N-acyl oxazolidinones, DFT computations have been used to generate detailed free energy profiles for the reactions with different nucleophiles. researchgate.net These profiles clearly illustrate why different outcomes are observed.

LiOOH Cleavage: While the initial attack of OOH⁻ is also favored at the endocyclic position, the energy profile shows a very high barrier for the decomposition of this intermediate. In contrast, the pathway involving attack at the exocyclic carbonyl, while having a slightly higher initial barrier, becomes the preferred channel because the endocyclic pathway is effectively blocked. publish.csiro.aupublish.csiro.auresearchgate.net

An alternative mechanism for the LiOOH-mediated cleavage, involving the formation of a five-membered cyclic peroxide intermediate, was also investigated using DFT. However, this pathway was found to have a prohibitively high energy barrier and was excluded as a viable route. publish.csiro.auresearchgate.net These computational insights have been crucial in finally resolving the long-standing question of the differential selectivity observed in the cleavage of Evans-type oxazolidinone auxiliaries. publish.csiro.auuq.edu.auresearchgate.net

Solvent Effects and Energetic Contributions

The formation of a Z-enolate is a crucial step, typically enforced by the use of a suitable base and Lewis acidic metal salt (e.g., LDA or NaHMDS for lithium enolates, or Bu₂BOTf/Et₃N for boron enolates). The choice of solvent can influence the Lewis acidity of the metal cation and the degree of enolate aggregation, which in turn affects the reaction's diastereoselectivity.

For instance, in the alkylation of N-acyl oxazolidinones, solvents like tetrahydrofuran (B95107) (THF) are commonly employed. THF is a coordinating solvent that can solvate the metal cation (e.g., Li⁺), leading to a less aggregated, more reactive enolate. However, the precise nature of the solvent can modulate the tightness of the chelated transition state.

Table 1: Illustrative Solvent Effects on Diastereoselectivity in Oxazolidinone Auxiliary-Mediated Alkylations

| Solvent | Dielectric Constant (ε) | Typical Effect on Enolate | Expected Impact on Diastereoselectivity (d.r.) |

| Tetrahydrofuran (THF) | 7.6 | Monomeric, well-defined chelated transition state | High |

| Diethyl ether | 4.3 | Promotes aggregation | Potentially lower or variable |

| Toluene | 2.4 | Non-coordinating, may favor tighter aggregation | Can be high, but solubility dependent |

| Dichloromethane (DCM) | 9.1 | Polar, but less coordinating than THF | Generally good, but can vary |

This table is illustrative and based on general principles of oxazolidinone chemistry. Actual results can vary based on the specific substrate, electrophile, and reaction conditions.

Energetically, the diastereoselectivity arises from the steric repulsion between the incoming electrophile and the bulky diphenylmethyl group. The chelated Z-enolate orients the acyl group in a way that the diphenylmethyl substituent effectively shields one of the enolate's diastereotopic faces. The transition state leading to the major diastereomer is of lower energy because the electrophile approaches from the less hindered face. The alternative transition state, where the electrophile approaches from the face shielded by the diphenylmethyl group, is energetically disfavored due to severe steric clashes.

Conformational Analysis and Stereochemical Control

The stereochemical outcome of reactions employing this compound is a direct consequence of its conformational rigidity and the steric bias it imposes.

The solid-state conformation of derivatives of this compound provides critical insights into its behavior in solution. A key example is the X-ray crystal structure of (4R)-3-allenyl-4-(diphenylmethyl)oxazolidin-2-one. nih.gov This structure reveals a crucial minimum energy conformation where there is approximate coplanarity between the plane of the oxazolidinone ring and the plane of the internal olefin of the allene (B1206475) substituent. nih.gov This coplanarity is a recurring motif in N-acylated oxazolidinones and is essential for effective stereochemical communication.

In this conformation, the C-N-C=C torsion angle is a key parameter. For the allenamide derivative, this was found to be -19.1(2)°, which is in close agreement with a minimized structural calculation (-16.1°). nih.gov This preferred conformation minimizes dipole moments and steric interactions. thieme-connect.com The diphenylmethyl group orients itself to minimize steric strain with the rest of the molecule, thereby creating a well-defined and sterically biased environment around the reactive center.

It is generally assumed that the low-energy conformation observed in the solid state is also the predominant conformation in solution, particularly the key features that dictate stereoselectivity. Spectroscopic methods like NMR can be used to study solution conformations, and for similar chiral auxiliaries, the solution and solid-state structures are often in good agreement concerning the orientation of the stereodirecting group. nih.gov

The fixed conformation of the N-acyl derivative of this compound is the cornerstone of its ability to control stereoselectivity. In a typical alkylation or aldol reaction, a metal enolate is formed. The metal cation (e.g., Li⁺ or B²⁺) coordinates to both the carbonyl oxygen of the acyl group and the oxygen atom of the oxazolidinone ring, forming a rigid, chelated structure. santiago-lab.com

This chelation, combined with the inherent conformational preference of the oxazolidinone, locks the acyl side chain into a specific orientation. The bulky diphenylmethyl group at the C4 position of the oxazolidinone ring then acts as a steric shield, effectively blocking one face of the enolate from attack by an electrophile. thieme-connect.comsantiago-lab.com

Table 2: Conformational Features and Their Impact on Stereoselectivity

| Conformational Feature | Description | Consequence for Stereoselectivity |

| Chelated Z-Enolate | The metal cation coordinates to both carbonyl oxygens, creating a rigid six-membered ring-like transition state. | Fixes the orientation of the acyl group relative to the auxiliary. |

| Diphenylmethyl Group Orientation | The bulky diphenylmethyl group projects outwards, creating a significant steric barrier. | Shields one of the two diastereotopic faces of the enolate. |

| Electrophile Approach | The incoming electrophile preferentially attacks from the face opposite to the diphenylmethyl group. | Leads to the formation of a single major diastereomer. |

The result is a highly predictable and diastereoselective reaction, where the new stereocenter is formed with a specific configuration relative to the stereocenter of the chiral auxiliary. The reliability of this stereochemical control has made this compound and related Evans auxiliaries indispensable tools in the total synthesis of complex natural products and pharmaceuticals. rsc.orgresearchgate.net

Advanced Characterization and Analytical Methodologies in 4 Diphenylmethyl 1,3 Oxazolidin 2 One Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methodologies are fundamental in verifying the molecular structure and assessing the purity of synthesized 4-(diphenylmethyl)-1,3-oxazolidin-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) are anticipated for the different protons within the molecule. The protons of the two phenyl groups are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.4 ppm. The proton at the chiral center (C4) and the diphenylmethyl proton would likely resonate in the range of δ 4.0 to 5.0 ppm, with their exact shifts and multiplicities depending on their spatial relationship and coupling with neighboring protons. The protons on the oxazolidinone ring would also exhibit characteristic signals.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C2) of the oxazolidinone ring is expected to have a chemical shift in the downfield region, typically around 150-160 ppm. The carbons of the phenyl rings would generate a series of signals in the aromatic region (approximately 120-140 ppm). The chiral carbon (C4) and the diphenylmethyl carbon would also have distinct chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (C2) | - | ~158 |

| CH₂ (C5) | ~4.2 - 4.6 | ~65 |

| CH (C4) | ~4.5 - 5.0 | ~55 |

| CH (benzhydryl) | ~4.8 - 5.2 | ~58 |

| Aromatic CH | ~7.2 - 7.4 | ~127 - 129 |

| Aromatic C (quaternary) | - | ~140 |

| NH | ~5.5 - 6.5 (broad) | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The monoisotopic mass of this compound is 253.1103 g/mol . libretexts.org In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak ([M]⁺) at m/z 253. Subsequent fragmentation of the molecular ion provides valuable structural information.

Key fragmentation pathways for oxazolidinones often involve the cleavage of the oxazolidinone ring. nih.gov For this compound, a significant fragment would likely be the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167, resulting from the cleavage of the bond between the diphenylmethyl group and the oxazolidinone ring. Other fragments may arise from the loss of CO₂ (44 Da) or other small neutral molecules from the parent ion or subsequent fragment ions.

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 253 | [M]⁺ | [C₁₆H₁₅NO₂]⁺ |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ |

| 86 | [M - C₁₃H₁₁]⁺ | [C₃H₄NO₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A strong absorption band is anticipated in the region of 1750-1700 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the oxazolidinone ring. dtu.dk The N-H stretching vibration of the amine group should appear as a band in the range of 3300-3500 cm⁻¹. The C-O stretching vibrations of the oxazolidinone ring are expected to produce signals between 1200 and 1000 cm⁻¹. Additionally, the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl rings will appear in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the two phenyl groups, this compound is expected to exhibit absorption maxima (λmax) in the UV region, typically around 250-270 nm, corresponding to the π → π* transitions of the aromatic rings. researchgate.netresearchgate.netbiointerfaceresearch.com

| Spectroscopic Technique | Functional Group/Transition | Predicted Absorption Range |

|---|---|---|

| IR | N-H Stretch | 3300-3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | >3000 cm⁻¹ |

| IR | C=O Stretch (carbonyl) | 1750-1700 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1600-1450 cm⁻¹ |

| IR | C-O Stretch | 1200-1000 cm⁻¹ |

| UV-Vis | π → π* (Aromatic) | ~250-270 nm |

Chiroptical Methods for Enantiomeric Excess Determination

As this compound is a chiral compound, determining the enantiomeric excess (ee) of a sample is crucial. Chiroptical methods are specifically designed for this purpose.

Optical Rotation Measurements

Chiral Chromatography (e.g., Chiral GC, HPLC)

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

For the enantiomeric separation of oxazolidinone analogues, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be highly effective. mdpi.com Columns like Chiralcel® and Chiralpak® are commonly employed. The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a polar organic mobile phase, is critical for achieving optimal separation. nih.gov The separated enantiomers can be detected using a UV detector, and the ratio of their peak areas directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be accurately determined.

| Parameter | Typical Conditions |

|---|---|

| Technique | HPLC, SFC |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase (Normal Phase) | Hexane/Isopropanol, Hexane/Ethanol |

| Mobile Phase (Polar Organic) | Acetonitrile, Methanol |

| Detection | UV (e.g., 210 nm, 254 nm) |

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. This technique provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be calculated, thereby revealing the exact conformation and configuration of the molecule in the crystalline state.

For chiral oxazolidinones, crystallography is crucial for establishing the relative stereochemistry between multiple stereocenters. In the case of this compound, it confirms the spatial orientation of the bulky diphenylmethyl group relative to the oxazolidinone ring. While a crystal structure for the parent N-H compound is not publicly available, a closely related derivative, (4R)-3-Allenyl-4-(diphenylmethyl)oxazolidin-2-one, has been analyzed, providing significant insight into the scaffold's structural features. researchgate.net The study revealed key conformational details, including the approximate coplanarity between the oxazolidinone ring and the substituent on the nitrogen atom, a feature that influences the stereochemical outcomes of reactions when used as a chiral auxiliary. researchgate.net The analysis also identified non-classical C—H⋯O hydrogen bonds that dictate the crystal packing. researchgate.net

Beyond relative stereochemistry, X-ray diffraction is a primary method for determining the absolute configuration of a chiral molecule. nih.gov This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The refinement of the Flack parameter is a standard method used to confidently assign the absolute stereochemistry. nih.gov For instance, in the structural determination of other chiral oxazolidinones, a Flack parameter value close to zero provides strong evidence that the correct enantiomer has been modeled. nih.govnih.gov

The crystallographic data obtained from such an analysis is comprehensive, as illustrated in the representative table below, which shows typical parameters determined for compounds in the oxazolidinone class.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C16H15NO2 |

| Formula Weight | 265.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 7.237 |

| b (Å) | 6.672 |

| c (Å) | 11.712 |

| β (°) | 106.71 |

| Volume (ų) | 541.7 |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Flack Parameter | -0.03 (3) |

Note: The data in this table is illustrative for the oxazolidinone class of compounds and is based on published values for related structures. nih.gov

Advanced Computational Methods for Predicting and Validating Structural Features

Complementing experimental techniques, advanced computational methods have become powerful tools for predicting and validating the structural features of molecules like this compound. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to model molecular structures with high accuracy.

These computational approaches allow for geometry optimization, where the lowest energy (most stable) conformation of a molecule is calculated. This is particularly useful for flexible molecules that may exist in multiple conformations. For the 4-(diphenylmethyl)oxazolidin-2-one scaffold, DFT calculations can predict the preferred orientation of the two phenyl rings and the conformation of the five-membered oxazolidinone ring.

A key application of these methods is the validation of experimental data. Computationally derived parameters such as bond lengths, bond angles, and dihedral angles can be compared directly with values obtained from X-ray crystallography. Strong agreement between calculated and experimental data provides a high degree of confidence in the determined structure. In the study of (4R)-3-Allenyl-4-(diphenylmethyl)oxazolidin-2-one, a minimized structural calculation was performed, yielding a key torsion angle of -16.1°, which was in close agreement with the experimental X-ray value of -19.1 (2)°. researchgate.net This synergy between experimental and theoretical results is a powerful aspect of modern structural analysis.

Furthermore, computational methods can predict properties that are not directly obtainable from a crystal structure, such as rotational energy barriers and electronic properties. researchgate.net These calculations can rationalize the stereochemical outcomes of reactions involving chiral auxiliaries by modeling the transition states of competing reaction pathways, thereby explaining why one diastereomer is formed preferentially over another. nih.gov

| Structural Parameter | Hypothetical X-ray Data (Å or °) | Hypothetical DFT Calculation (Å or °) |

|---|---|---|

| C2-O1 Bond Length | 1.21 | 1.22 |

| N3-C4 Bond Length | 1.47 | 1.48 |

| C4-C(ipso) Bond Length | 1.52 | 1.53 |

| O1-C2-N3 Bond Angle | 108.5 | 108.7 |

| C2-N3-C4 Bond Angle | 110.2 | 110.0 |

| O(ring)-C5-C4-N3 Torsion Angle | -25.1 | -24.8 |

Note: The data in this table is hypothetical and serves to illustrate the typical correlation between experimental and computationally derived structural parameters.

Q & A

Q. What are the established synthetic routes for preparing 4-(Diphenylmethyl)-1,3-oxazolidin-2-one, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis of this compound typically involves cyclization of substituted carbamates or urea derivatives. A common approach includes reacting diphenylmethylamine with carbonylating agents (e.g., phosgene equivalents) under controlled conditions. For example, describes a related oxazolidinone synthesis where benzenesulfonyl chloride and pyridine in chloroform are used to generate intermediates, followed by purification via column chromatography and slow evaporation crystallization . Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., chloroform, ethyl acetate) enhance reaction efficiency.

- Temperature control : Reactions are often performed at 0–25°C to minimize side products.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethyl acetate-cyclohexane mixtures) are effective for isolating high-purity crystals .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- NMR : H and C NMR are used to verify the diphenylmethyl group (δ 7.2–7.4 ppm for aromatic protons) and oxazolidinone ring (δ 4.2–4.5 ppm for CH groups).

- IR : A strong carbonyl stretch (~1750 cm) confirms the oxazolidin-2-one ring.

- Mass spectrometry : High-resolution MS validates the molecular formula (CHNO) .

Advanced Research Questions

Q. What crystallographic strategies resolve the three-dimensional structure of this compound, and how can data collection parameters be optimized?

Answer: X-ray crystallography using programs like SHELXL ( ) is standard. Key steps include:

- Crystal growth : Slow evaporation from ethyl acetate/cyclohexane (1:1) yields diffraction-quality crystals .

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K minimizes thermal motion.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.

Q. How do steric effects of the diphenylmethyl group influence reactivity in asymmetric synthesis?

Answer: The bulky diphenylmethyl group hinders nucleophilic attack at the oxazolidinone carbonyl, directing regioselectivity. highlights that such steric effects are exploited in Evans' chiral auxiliaries for asymmetric alkylation, where the substituent enforces facial selectivity in enolate formation . Methodological considerations:

Q. How can researchers address contradictory data between computational predictions and experimental results for physicochemical properties?

Answer:

- Validation via crystallography : Compare computed (DFT) bond lengths/angles with experimental X-ray data to identify discrepancies .

- Solvent correction models : Apply COSMO-RS or SMD solvation models to computational data to improve agreement with experimental solubility/logP values .

- Dynamic NMR studies : Resolve conformational flexibility issues that may skew computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.